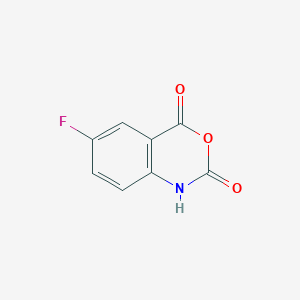

5-Fluoroisatoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKGOWGNYKVYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302241 | |

| Record name | 5-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-69-7 | |

| Record name | 321-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoroisatoic Anhydride: A Core Technical Guide for Chemical Researchers

Introduction: 5-Fluoroisatoic Anhydride (CAS No. 321-69-7) is a fluorinated aromatic compound featuring a fused benzoxazine-dione ring system.[1] It serves as a pivotal and versatile intermediate in the synthesis of a wide array of bioactive compounds and fine chemicals.[2][3][4][5] Its significance in the pharmaceutical and chemical manufacturing sectors stems from its unique chemical structure, which makes it an invaluable building block in complex organic synthesis.[5][6] This technical guide provides an in-depth overview of its chemical properties, structure, experimental protocols, and key applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, also known by its IUPAC name 6-fluoro-1H-3,1-benzoxazine-2,4-dione, is characterized by the chemical formula C₈H₄FNO₃.[2][7] The presence of a fluorine atom enhances the electrophilic character of the molecule, making it a highly reactive and useful reagent, particularly in acylation reactions for preparing various fluorinated compounds.[6]

Chemical Structure:

-

SMILES: C1=CC2=C(C=C1F)C(=O)OC(=O)N2[7]

-

InChI: InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)[2][7]

The quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 321-69-7 | [2][8] |

| Molecular Formula | C₈H₄FNO₃ | [2][7][8] |

| Molecular Weight | 181.12 g/mol | [1][2][7] |

| Appearance | Off-white to pale yellow or dark yellow solid/powder | [1][2][6] |

| Melting Point | 259-262°C | [1][2][8] |

| Density (Predicted) | 1.502 ± 0.06 g/cm³ | [1][2][8] |

| Solubility | Soluble in DMSO and other organic solvents; Insoluble in water. | [1][2][6][9] |

| pKa (Predicted) | 9.61 ± 0.20 | [2] |

| LogP | 0.96 | [1][8] |

| Topological Polar Surface Area | 55.4 Ų | [7] |

Spectroscopic Data:

-

¹H NMR (DMSO-d6): δ11.19 (s, br., 1H), 7.36 (dd, J = 8.4, 2.6 Hz, 1H), 6.87 (dt, J = 8.4, 2.2 Hz, 1H), 6.74 (dd, J = 9.3, 2.2 Hz, 1H).[2]

Applications in Drug Development and Chemical Synthesis

This compound is a crucial starting material for synthesizing a range of pharmaceutical agents. Its reactivity allows for the introduction of the fluorinated anthranilate moiety into larger molecules. Key applications include its use in the preparation of insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[2][3][4]

Experimental Protocols: Synthesis Methodologies

Several synthetic routes for this compound have been documented. Below are detailed protocols for two common methods.

Method 1: Oxidation of 5-Fluoroindigo

This protocol describes the synthesis of this compound from 5-fluoroindigo via oxidation with chromium(VI) oxide.

Materials:

-

5-Fluoroindigo (0.125 mol)

-

Acetic anhydride (90.0 mL)

-

Acetic acid (90 mL)

-

Chromium(VI) oxide (0.204 mol)

-

250 mL three-necked flask, magnetic stir bar, condenser, water bath, ice bath

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL).[2]

-

Heating: Place the reaction system in a water bath and heat the mixture to 85°C.[2]

-

Oxidant Addition: Add chromium(VI) oxide (20.36 g, 0.204 mol) to the red solution in small batches (~0.5 g per batch) over a period of 40 minutes.[2]

-

Stirring and Cooling: After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes. Subsequently, cool the flask to 10°C in an ice bath.[2]

-

Isolation and Washing: The resulting solid product is separated by filtration. Wash the solid with 400 mL of water to remove the majority of green impurities.[2]

-

Purification and Drying: Dissolve the collected solid in 300 mL of a 2:1 (v/v) mixture of acetic acid and water. Filter the solution again and dry the final product overnight in a vacuum oven at 50°C. This yields this compound as a bright yellow solid (14.45 g, 64% yield).[2]

Method 2: From 2-Amino-5-fluorobenzoic Acid

This method involves the reaction of 2-Amino-5-fluorobenzoic acid with phosgene or a phosgene equivalent like diphosgene or triphosgene.[8]

General Reaction Scheme: 2-Amino-5-fluorobenzoic acid is treated with a carbonylating agent (e.g., phosgene) to form the cyclic anhydride. This reaction is a common route for producing isatoic anhydrides.

-

Precursors: 2-Amino-5-fluorobenzoic acid (CAS 446-08-2) and Phosgene (CAS 75-44-5) or Triphosgene (CAS 32315-10-9).[8]

-

Yields: Reported yields are high, often around 97% when using phosgene and 88% with triphosgene.[8]

Safety and Handling

This compound is classified as an irritant.[2] It is crucial to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

GHS Hazard Statements: [7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H302: Harmful if swallowed.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements: [2]

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, under an inert atmosphere at room temperature.[1][2]

References

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 3. m.molbase.com [m.molbase.com]

- 4. This compound | 134792-45-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]

- 7. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]

- 9. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5-Fluoroisatoic Anhydride (CAS 321-69-7): A Cornerstone Intermediate in Modern Synthesis

Abstract

5-Fluoroisatoic anhydride (CAS No. 321-69-7), a fluorinated benzoxazine-dione, has emerged as a pivotal building block in the landscape of pharmaceutical and chemical research.[1][2] Its unique reactivity, governed by the strained anhydride ring and the electronic influence of the fluorine substituent, renders it an exceptionally versatile precursor for a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, core reactivity, and mechanistic pathways. Furthermore, it delves into its critical applications in drug development, supported by detailed experimental protocols and safety guidelines, offering researchers and development professionals a practical and in-depth resource.

Introduction: The Strategic Importance of this compound

In the intricate process of drug discovery and development, the selection of starting materials is a decision of paramount importance. The right intermediate can significantly streamline synthetic routes, improve yields, and introduce desirable physicochemical properties into the final active pharmaceutical ingredient (API). This compound, also known by its IUPAC name 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a prime example of such a strategic intermediate.[3][4]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as an efficient scaffold for introducing a fluorine-substituted anthranilate moiety, a common pharmacophore in numerous bioactive compounds.[5][6] It is a stable, crystalline solid that functions as a convenient and safer alternative to handling gaseous reagents like phosgene for the generation of corresponding 2-amino-5-fluorobenzoyl species.[7] Its utility is prominently demonstrated in the synthesis of insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents, making it an indispensable tool for medicinal chemists.[5][6][8]

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is typically an off-white to pale yellow crystalline powder.[4][9] Its key properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 321-69-7 | [3] |

| Molecular Formula | C₈H₄FNO₃ | [3][5] |

| Molecular Weight | 181.12 g/mol | [3][9] |

| Melting Point | 259-262 °C | [5][8][10] |

| Appearance | Off-white to pale yellow solid/powder | [5][9] |

| Solubility | Soluble in DMSO; insoluble in water | [5][9] |

| Density | ~1.50 g/cm³ (Predicted) | [5][10] |

| pKa | 9.61 ± 0.20 (Predicted) | [5] |

| LogP | ~0.96 | [9][10] |

| IUPAC Name | 6-fluoro-1H-3,1-benzoxazine-2,4-dione | [3] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two common and illustrative pathways are:

-

From 2-Amino-5-fluorobenzoic Acid: A prevalent laboratory and industrial method involves the reaction of 2-amino-5-fluorobenzoic acid with a phosgene equivalent, such as phosgene (COCl₂), diphosgene, or triphosgene.[8][10] This reaction efficiently forms the cyclic anhydride structure. The use of triphosgene is often preferred as it is a safer, solid alternative to gaseous phosgene.

-

Oxidative Cleavage of 5-Fluoroindigo: An alternative synthesis involves the oxidative cleavage of 5-fluoroindigo.[5] In a typical procedure, 5-fluoroindigo is treated with an oxidizing agent like chromium(VI) oxide in a mixture of acetic anhydride and acetic acid.[5] This process breaks the central double bond of the indigo core and forms the desired anhydride.

Core Reactivity and Mechanistic Pathways

The synthetic versatility of this compound stems from its inherent reactivity as a cyclic N-carboxyanhydride. The primary reaction pathway involves the nucleophilic acyl substitution at the more electrophilic carbonyl carbon (C4), leading to the opening of the heterocyclic ring. This is often followed by a spontaneous decarboxylation, releasing carbon dioxide and generating a new amide bond.

Reaction with Nucleophiles: A Gateway to Substituted Anthranilamides

The most common and synthetically powerful reaction of isatoic anhydrides is their reaction with nucleophiles, particularly primary and secondary amines.[7][11][12] This reaction provides a direct route to N-substituted 2-aminobenzamides, which are themselves valuable intermediates.

The mechanism proceeds via nucleophilic attack of the amine on the C4 carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the opening of the anhydride ring to form an unstable carbamic acid derivative. This intermediate readily loses CO₂ to yield the stable 2-amino-5-fluorobenzamide product.[13]

Multicomponent Reactions for Heterocycle Synthesis

This compound is an excellent substrate for one-pot, multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy. A prominent example is the synthesis of quinazolinone derivatives.[14][15][16] In a typical three-component reaction, this compound, an amine (or ammonia source like urea), and an aldehyde are condensed to form 2,3-dihydroquinazolin-4(1H)-ones or, after oxidation, quinazolin-4(3H)-ones.[15][17]

The process begins with the formation of a 2-aminobenzamide intermediate, which then condenses with the aldehyde to form a Schiff base (imine). This is followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.[14]

Applications in Pharmaceutical Synthesis

The true value of this compound is realized in its application as a key starting material for APIs. The fluorinated anthranilamide core it provides is central to the structure of many drugs.

-

HCV Polymerase Inhibitors: The compound is used in the synthesis of non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[5][6]

-

Anxiolytic Agents: It serves as a precursor for anxiolytic (anti-anxiety) drugs, contributing to the development of novel treatments for anxiety disorders.[5][6]

-

Insulin Secretagogues: In the field of diabetes treatment, it is a building block for molecules designed to stimulate insulin secretion from pancreatic beta cells.[5][6]

-

General Heterocyclic Chemistry: Beyond specific drug classes, it is widely used to synthesize various fluorinated heterocycles, including quinazolines, quinazolinones, and benzodiazepines, which are privileged structures in medicinal chemistry.[18][19]

Experimental Protocols

To bridge theory and practice, this section provides a representative, detailed protocol for the synthesis of a 2-amino-5-fluorobenzamide derivative, a foundational step in many synthetic campaigns.

Protocol: Synthesis of 2-amino-5-fluoro-N-benzylbenzamide

-

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

-

Causality and Rationale: This protocol exemplifies the core reactivity of this compound with a primary amine (benzylamine). Dimethyl sulfoxide (DMSO) is chosen as the solvent due to the excellent solubility of the starting anhydride.[5][9] The reaction is mildly heated to ensure complete reaction and decarboxylation without promoting side reactions. The workup procedure involving water precipitation is designed to isolate the typically water-insoluble product from the water-miscible DMSO solvent.

Materials and Equipment:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Round-bottom flask with magnetic stirrer

-

Heating mantle with temperature control

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.81 g, 10.0 mmol).

-

Solvent Addition: Add DMSO (approx. 20 mL) to the flask. Stir the mixture at room temperature to achieve a suspension or partial dissolution.

-

Nucleophile Addition: Slowly add benzylamine (e.g., 1.12 g, 10.5 mmol, 1.05 eq) to the stirring mixture via syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C. Effervescence (release of CO₂) should be observed. Maintain stirring at this temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Workup and Isolation: Once the reaction is complete (disappearance of the starting anhydride), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing vigorously stirring deionized water (approx. 200 mL).

-

Precipitation: A solid precipitate should form. Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove residual DMSO and any water-soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield the final product, 2-amino-5-fluoro-N-benzylbenzamide, typically as a white or off-white solid.

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for laboratory safety. This compound should be handled with care, following established safety protocols.

-

Hazard Identification: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound.[20] Work should be conducted in a well-ventilated fume hood.[20]

-

Handling: Avoid creating dust.[20] In case of contact, rinse skin or eyes with plenty of water.[21] If inhaled, move to fresh air.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][22] It should be stored under an inert atmosphere as it can be sensitive to moisture.[5][22]

Conclusion

This compound (CAS 321-69-7) is far more than a simple chemical intermediate; it is a strategic enabler of innovation in medicinal chemistry and organic synthesis. Its predictable reactivity, stability, and role as a safe precursor to fluorinated anthranilamides make it an invaluable asset. By providing a reliable route to complex heterocyclic structures and pharmacologically relevant scaffolds, it continues to empower researchers in their quest to develop the next generation of therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 6. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]

- 7. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 8. This compound|321-69-7 - MOLBASE Encyclopedia [m.molbase.com]

- 9. lbaochemicals.com [lbaochemicals.com]

- 10. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]

- 11. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemres.org [orgchemres.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. 321-69-7|6-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoroisatoic anhydride (CAS No: 321-69-7), a versatile intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Molecular Structure

IUPAC Name: 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione Molecular Formula: C₈H₄FNO₃ Molecular Weight: 181.12 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available and predicted NMR data for this compound.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.19 | s (br) | - | 1H | N-H |

| 7.36 | dd | 8.4, 2.6 | 1H | Ar-H |

| 6.87 | dt | 8.4, 2.2 | 1H | Ar-H |

| 6.74 | dd | 9.3, 2.2 | 1H | Ar-H |

| Solvent: DMSO-d₆[2] |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 165 - 185 | Carbonyl (C=O) of anhydride |

| 125 - 150 | Aromatic carbons (C-F, C-N, C-C=O, C-H) |

| Note: Specific assignments require experimental data. The chemical shifts for aromatic carbons are influenced by the fluorine and nitrogen substituents. |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| +80 to +170 | Ar-F |

| Referenced to neat CFCl₃. The exact chemical shift is dependent on the solvent and electronic environment.[3] |

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3100 | N-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| ~1780 and ~1730 | Anhydride C=O | Asymmetric and symmetric stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1300 - 1000 | C-O and C-N | Stretching |

| 1250 - 1100 | C-F | Stretching |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Weight | 181.121 g/mol [1] |

| Exact Mass | 181.017517 Da[1] |

| Molecular Ion Peak (M⁺) | m/z = 181 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[4][5]

-

¹⁹F NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine compounds.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C NMR; CFCl₃ at 0 ppm for ¹⁹F NMR).

-

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[7]

-

-

Instrument Setup:

-

Place the sample (KBr pellet or on the ATR crystal) in the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

-

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument and ionization technique.

-

Instrument Setup:

-

Choose an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and any fragment ions.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]

- 2. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. sc.edu [sc.edu]

- 6. benchchem.com [benchchem.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Fluoroisatoic anhydride (CAS 321-69-7), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document outlines the experimental protocols for acquiring NMR spectra and presents a comprehensive interpretation of the available ¹H NMR data. While extensive searches were conducted, experimental ¹³C NMR data for this compound was not available in the reviewed literature.

Introduction to this compound

This compound, also known as 6-Fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated aromatic compound with a fused benzoxazine-dione ring system.[2] Its chemical formula is C₈H₄FNO₃, and it has a molecular weight of 181.12 g/mol .[2] This compound typically appears as an off-white to pale yellow solid and is soluble in dimethyl sulfoxide (DMSO).[2] The presence of a fluorine atom enhances its electrophilic character, making it a valuable reagent in organic synthesis.[3] It serves as a versatile pharmaceutical intermediate in the preparation of bioactive compounds such as insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following sections detail the ¹H NMR spectral data for this compound and discuss the expected, though currently unavailable, ¹³C NMR spectrum.

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The data, including chemical shifts (δ) in parts per million (ppm), multiplicity, coupling constants (J) in Hertz (Hz), and integration, are summarized in the table below.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.19 | s, br | - | 1H | N-H |

| 7.36 | dd | 8.4, 2.6 | 1H | Ar-H |

| 6.87 | dt | 8.4, 2.2 | 1H | Ar-H |

| 6.74 | dd | 9.3, 2.2 | 1H | Ar-H |

Source: ChemicalBook[1]

Despite a thorough literature search, specific experimental ¹³C NMR data for this compound could not be located. For structurally similar compounds like 6-Chloro-1H-benzo[d][1][4]oxazine-2,4-dione, the carbonyl carbons typically appear around 160.0 and 147.8 ppm, while the aromatic carbons resonate between 113.0 and 141.3 ppm. It is expected that the carbon atoms in this compound would exhibit resonances in similar regions, with the C-F coupling further splitting the signals of the fluorinated aromatic ring.

Experimental Protocols

The following describes a general methodology for obtaining NMR spectra of this compound, based on common laboratory practices.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker Avance) is typically used.

-

Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Standard room temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16 to 32, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 220 ppm.

-

The workflow for this process can be visualized as follows:

Spectral Interpretation and Logical Relationships

The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure.

-

Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the nucleus. The broad singlet at 11.19 ppm is characteristic of an acidic N-H proton in the anhydride ring. The signals between 6.74 and 7.36 ppm are in the aromatic region, corresponding to the protons on the benzene ring.

-

Integration: The area under each signal is proportional to the number of protons it represents. In this case, each signal integrates to one proton (1H).

-

Multiplicity (Splitting Pattern): This pattern arises from the interaction (coupling) of neighboring, non-equivalent protons. The doublet of doublets (dd) and doublet of triplets (dt) patterns observed for the aromatic protons are due to coupling with adjacent protons and the fluorine atom.

-

Coupling Constant (J): The distance between the peaks in a multiplet provides information about the connectivity and stereochemistry of the molecule.

The logical flow of interpreting this data is illustrated in the diagram below:

References

5-Fluoroisatoic Anhydride: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

5-Fluoroisatoic anhydride (CAS No. 321-69-7) is a crucial building block in medicinal chemistry and drug development.[1][2] Its utility as a versatile pharmaceutical intermediate is well-established, contributing to the synthesis of a wide range of therapeutic agents, including insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[3][4][5] The fluorinated aromatic structure of this compound makes it a valuable synthon for introducing fluorine into target molecules, a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] A thorough understanding of the solubility and stability of this compound is paramount for its effective use in synthetic protocols, formulation development, and ensuring the quality and purity of active pharmaceutical ingredients (APIs).

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 321-69-7 | [6][7] |

| Molecular Formula | C₈H₄FNO₃ | [6][7] |

| Molecular Weight | 181.12 g/mol | [7] |

| Appearance | Off-white to pale yellow solid/powder | [2][5] |

| Melting Point | 259-262 °C | [2][7] |

| pKa (Predicted) | 9.61 ± 0.20 | [3] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively available in the public domain. However, qualitative descriptions indicate that it is soluble in dimethyl sulfoxide (DMSO) and generally soluble in other organic solvents, while being insoluble in water.[2][5]

For researchers requiring a preliminary estimation of solubility, data for the parent compound, isatoic anhydride, can provide valuable insights. A study by Tian et al. (2020) systematically measured the solubility of isatoic anhydride in twelve common organic solvents at temperatures ranging from 288.15 K to 328.15 K.[8] These data are summarized in the table below and can serve as a useful surrogate for designing experiments with this compound. The presence of the fluorine atom in the 5-position is expected to influence the polarity and crystal lattice energy, and thus the solubility, but the general trends may be similar.

Table 1: Molar Fraction Solubility (x) of Isatoic Anhydride in Various Solvents at Different Temperatures (K) [8]

| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K |

| Methanol | 0.00199 | 0.00244 | 0.00299 | 0.00366 | 0.00448 | 0.00547 | 0.00669 | 0.00818 | 0.01000 |

| Ethanol | 0.00129 | 0.00156 | 0.00188 | 0.00227 | 0.00274 | 0.00331 | 0.00399 | 0.00481 | 0.00580 |

| n-Propanol | 0.00098 | 0.00117 | 0.00140 | 0.00167 | 0.00199 | 0.00238 | 0.00284 | 0.00339 | 0.00404 |

| Isopropanol | 0.00078 | 0.00093 | 0.00111 | 0.00132 | 0.00157 | 0.00186 | 0.00221 | 0.00262 | 0.00310 |

| n-Butanol | 0.00081 | 0.00096 | 0.00114 | 0.00135 | 0.00160 | 0.00189 | 0.00224 | 0.00265 | 0.00314 |

| Acetonitrile | 0.00438 | 0.00501 | 0.00572 | 0.00652 | 0.00742 | 0.00843 | 0.00956 | 0.01083 | 0.01226 |

| Acetone | 0.01590 | 0.01777 | 0.01984 | 0.02214 | 0.02470 | 0.02755 | 0.03072 | 0.03425 | 0.03818 |

| Ethyl Acetate | 0.00344 | 0.00396 | 0.00456 | 0.00524 | 0.00601 | 0.00688 | 0.00786 | 0.00898 | 0.01024 |

| 2-Butanone | 0.00918 | 0.01041 | 0.01179 | 0.01335 | 0.01511 | 0.01709 | 0.01932 | 0.02182 | 0.02464 |

| N,N-Dimethylformamide | 0.11890 | 0.12920 | 0.14020 | 0.15190 | 0.16430 | 0.17750 | 0.19150 | 0.20630 | 0.22200 |

| 1,4-Dioxane | 0.01250 | 0.01423 | 0.01616 | 0.01831 | 0.02070 | 0.02336 | 0.02632 | 0.02961 | 0.03327 |

| Toluene | 0.00040 | 0.00048 | 0.00057 | 0.00068 | 0.00081 | 0.00096 | 0.00114 | 0.00135 | 0.00160 |

Stability Profile

The stability of this compound is a critical parameter, as its degradation can lead to the formation of impurities that may affect the outcome of a synthesis or the safety and efficacy of the final drug product. The isatoic anhydride ring system is susceptible to cleavage by nucleophiles.[9]

Hydrolytic Stability

Isatoic anhydrides undergo hydrolysis to yield the corresponding anthranilic acid and carbon dioxide.[10] This reaction is expected to be pH-dependent. While specific kinetic data for this compound is not available, it is anticipated to be more stable under acidic conditions and degrade more rapidly under neutral to basic conditions due to the increased nucleophilicity of water and hydroxide ions.

Thermal Stability

The melting point of this compound is in the range of 259-262 °C.[2][7] Decomposition is likely to occur at or near this temperature. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the precise decomposition temperature and understanding the thermal degradation profile.

Photostability

Aromatic compounds can be susceptible to photodegradation. It is crucial to evaluate the photostability of this compound, especially if it is to be handled or stored under ambient light conditions for extended periods.

Experimental Protocols

The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical capabilities.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Vials for sample analysis

2. Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be visibly present in excess.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

3. Analytical Method (Example: HPLC-UV):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water with an additive like formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).

-

Quantification: Use a calibration curve prepared from standard solutions of this compound of known concentrations.

Protocol 2: Forced Degradation Studies for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule. These studies are typically conducted under more severe conditions than accelerated stability testing.

1. Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which this compound is soluble and stable (e.g., acetonitrile, DMSO)

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

2. Procedure:

a) Hydrolytic Degradation:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them if necessary, and dilute for analysis.

-

Analyze the samples by HPLC to determine the extent of degradation and identify any degradation products.

b) Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature or a slightly elevated temperature for a defined period.

-

At specified time points, withdraw samples, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for analysis.

-

Analyze the samples by HPLC.

c) Thermal Degradation (in solution):

-

Prepare a solution of this compound in a suitable stable solvent.

-

Store the solution at a high temperature (e.g., 80 °C) for a defined period.

-

At specified time points, withdraw samples, cool them to room temperature, and dilute for analysis.

-

Analyze the samples by HPLC.

d) Thermal Degradation (solid state):

-

Place a known amount of solid this compound in a vial.

-

Heat the vial in an oven at a temperature below its melting point (e.g., 150 °C) for a defined period.

-

At specified time points, cool the sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

For more detailed information, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the solid sample.

e) Photodegradation:

-

Prepare a solution of this compound in a suitable transparent solvent.

-

Expose the solution to a light source in a photostability chamber that provides both UV and visible light (as per ICH Q1B guidelines).[11][12][13]

-

Simultaneously, keep a control sample protected from light at the same temperature.

-

At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

3. Analysis of Results:

-

For each stress condition, calculate the percentage of degradation of this compound.

-

Use a diode array detector (DAD) or mass spectrometer (MS) to obtain spectra of the degradation products to aid in their identification and structural elucidation.

-

The stability-indicating nature of the analytical method should be demonstrated by the ability to separate the parent compound from all significant degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A schematic workflow for determining the equilibrium solubility of this compound.

Logical Relationship in Forced Degradation Studies

Caption: Logical flow of a forced degradation study for this compound.

Potential Degradation Pathway: Hydrolysis

Caption: Proposed pathway for the hydrolysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited, the information provided for the parent isatoic anhydride offers a valuable starting point for experimental design. The detailed protocols for solubility and stability testing outlined herein provide a robust framework for generating the necessary data to support the use of this compound in pharmaceutical research and development. A thorough characterization of these properties is essential for process optimization, formulation design, and ensuring the quality and regulatory compliance of the final drug product.

References

- 1. mdpi.com [mdpi.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]

- 6. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 321-69-7 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Reactivity of 5-Fluoroisatoic Anhydride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisatoic anhydride is a pivotal building block in contemporary medicinal chemistry and drug development, prized for its versatile reactivity profile. The presence of a fluorine atom at the 5-position not only modulates the electronic properties of the heterocyclic ring system but also imparts desirable pharmacokinetic characteristics to the resulting molecules. This technical guide provides a comprehensive examination of the reactivity of this compound with a diverse range of nucleophiles, including primary and secondary amines, alcohols, and thiols. It delves into the underlying reaction mechanisms, presents quantitative data on reaction outcomes, and furnishes detailed experimental protocols for key transformations. The logical workflows of these reactions are visualized through diagrams to facilitate a deeper understanding of the synthetic pathways.

Introduction

Isatoic anhydrides, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, are versatile reagents in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and substituted anthranilic acid derivatives.[1] The introduction of a fluorine substituent, as in this compound, enhances the electrophilic character of the carbonyl carbons, influencing its reactivity towards nucleophiles.[2] This heightened reactivity, coupled with the often-beneficial effects of fluorine in drug candidates, makes this compound a valuable intermediate in the synthesis of pharmaceuticals, including anxiolytic agents, HCV polymerase inhibitors, and insulin secretagogues.[3][4]

This guide will systematically explore the reactions of this compound with various classes of nucleophiles, providing a foundational understanding for its application in synthetic and medicinal chemistry.

General Reaction Mechanisms

The reactivity of this compound is dominated by nucleophilic acyl substitution at the two carbonyl carbons. The reaction pathway is dictated by the nature of the nucleophile, reaction conditions, and the inherent electrophilicity of the carbonyl centers. A theoretical study on isatoic anhydride suggests that the C2 carbonyl is the most prone site for nucleophilic attack.[5]

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility. The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups, leading to the opening of the anhydride ring.

The initial nucleophilic attack can occur at either the C2 or C4 carbonyl group. Attack at the C4 carbonyl, followed by ring opening and decarboxylation, leads to the formation of a 2-amino-5-fluorobenzamide derivative. This is a widely employed method for the synthesis of substituted anthranilamides.

Alternatively, in the presence of an aldehyde or ketone, a one-pot, three-component reaction can occur to yield 2,3-dihydroquinazolin-4(1H)-ones and their oxidized quinazolin-4(3H)-one analogues.[6]

Reaction with Alcohol and Thiol Nucleophiles

Alcohols and thiols react with this compound in a similar fashion to amines, proceeding through nucleophilic acyl substitution. These reactions typically yield the corresponding 2-amino-5-fluorobenzoates (esters) and 2-amino-5-fluorobenzothioates (thioesters), respectively, with the concurrent evolution of carbon dioxide.[3] The reactivity of these nucleophiles is generally lower than that of amines and can be influenced by steric hindrance and the acidity of the nucleophile. Phenols, for instance, may require basic catalysis to facilitate the reaction.[3]

Quantitative Data on Reactivity

The following tables summarize the available quantitative data for the reaction of isatoic anhydrides with various nucleophiles. While specific data for this compound is limited in readily available literature, the data for the parent isatoic anhydride provides a strong predictive framework for its fluorinated counterpart.

Table 1: Reaction of Isatoic Anhydride with Various Amines in a One-Pot Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones

| Entry | Amine | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Ethylamine | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free, 100°C, 1.5 h | 90 | [7] |

| 2 | Benzylamine | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free, 100°C, 1.5 h | 92 | [7] |

| 3 | Aniline | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free, 100°C, 2 h | 88 | [7] |

| 4 | 4-Methoxyaniline | Benzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free, 100°C, 1.5 h | 94 | [7] |

| 5 | 3-Trifluoromethylaniline | Benzaldehyde | H₂NSO₃H | Not Specified | 78 | [1] |

| 6 | 3-Trifluoromethylaniline | 4-Methoxybenzaldehyde | H₂NSO₃H | Not Specified | 84 | [1] |

Table 2: Reaction of 5-Substituted Isatoic Anhydrides with Amines and Acyl Chlorides

| Entry | Isatoic Anhydride | Amine | Acyl Chloride | Conditions | Yield (%) | Reference |

| 1 | Isatoic anhydride | Aniline | Benzoyl chloride | Tf₂O, 2-ClPy, 40°C | 85 | [8] |

| 2 | Isatoic anhydride | 4-Methoxyaniline | Benzoyl chloride | Tf₂O, 2-ClPy, 40°C | 89 | [8] |

| 3 | Isatoic anhydride | Benzylamine | 4-Chlorobenzoyl chloride | Tf₂O, 2-ClPy, 40°C | 82 | [8] |

Table 3: Reaction of Phthalic Anhydride with Methanol

| Entry | Phthalic Anhydride (mol) | Methanol (mol) | Conditions | Yield (%) | Reference |

| 1 | 0.5 | 2.47 | Reflux, 8 h, then distillation with toluene | 49 | [9] |

| 2 | 0.506 | 3.75 | Reflux, 30 min, then concentration | Quantitative | [9] |

Experimental Protocols

General Procedure for the Synthesis of this compound

A detailed synthesis of this compound from 5-fluoroindigo is described as follows: In a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL) are added sequentially. The mixture is heated to 85°C in a water bath. Chromium(VI) oxide (20.36 g, 0.204 mol) is then added in small portions over 40 minutes. After the addition is complete, the reaction mixture is stirred for an additional 15 minutes and then cooled to 10°C in an ice bath. The resulting solid is collected by filtration and washed with 400 mL of water. The solid is then dissolved in 300 mL of a 2:1 (v/v) mixture of acetic acid and water, filtered again, and dried overnight in a vacuum oven at 50°C to yield this compound as a bright yellow solid (14.45 g, 64% yield).[4]

General Procedure for the One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

To a mixture of isatoic anhydride (1.1 mmol), an amine (1 mmol), and an aldehyde (1 mmol), Bi(NO₃)₃·5H₂O (0.1 mmol) is added. The mixture is heated at 100°C under solvent-free conditions for the appropriate time (typically 1.5-2.5 hours). The progress of the reaction is monitored by TLC. Upon completion, hot ethanol (15 mL) is added, and the mixture is filtered. The pure product is obtained by recrystallization from ethanol.[7] For the synthesis of the oxidized quinazolin-4(3H)-one, after the initial reaction, an additional portion of Bi(NO₃)₃·5H₂O (0.65 mmol) is added, and the mixture is heated at 100°C for an extended period.[7]

General Procedure for the Reaction with Alcohols

General Procedure for the Reaction with Phenols

The reaction with phenols typically requires a solvent and a catalyst. Isatoic anhydride is dissolved in a solvent such as dioxane, and the phenol and a catalytic amount of a base like NaOH are added. The mixture is heated to facilitate the reaction, leading to the formation of the corresponding phenyl ester.[3]

Visualizing Reaction Pathways

The following diagrams, rendered in DOT language, illustrate the logical flow of the key reactions of this compound.

Reaction with a Primary Amine to form a 2-Amino-5-fluorobenzamide

Caption: Reaction of this compound with a Primary Amine.

One-Pot Synthesis of a 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-one

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. myttex.net [myttex.net]

- 4. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

In-depth Technical Guide on the Thermal Decomposition of 5-Fluoroisatoic Anhydride: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current publicly available scientific literature regarding the thermal decomposition of 5-Fluoroisatoic anhydride (6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione). Despite an extensive search of scholarly articles, patents, and technical databases, it must be noted that specific experimental data on the thermal decomposition mechanism, products, and quantitative analysis for this particular compound is not available in the public domain.

This guide will, therefore, focus on the known properties of this compound, the general thermal behavior of the parent compound, isatoic anhydride, and the standard experimental protocols used to study such decomposition reactions. This information can serve as a foundational resource for researchers planning to investigate the thermal properties of this compound.

Properties of this compound

This compound is a fluorinated derivative of isatoic anhydride. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₄FNO₃ |

| Molecular Weight | 181.12 g/mol |

| CAS Number | 321-69-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 243 °C (with decomposition for the parent compound) |

| Solubility | Soluble in organic solvents |

General Thermal Decomposition of Isatoic Anhydrides

Isatoic anhydride and its derivatives are known to be thermally labile. The primary thermal decomposition pathway for the parent isatoic anhydride involves the loss of carbon dioxide to form a highly reactive intermediate, an isocyanate, which can then undergo further reactions. This process is often utilized in synthetic chemistry. For instance, isatoic anhydride is used as a blowing agent in the polymer industry due to its tendency to release CO2 upon heating[1].

The general decomposition can be visualized as a two-step process:

-

Decarboxylation: The anhydride ring opens with the elimination of a molecule of carbon dioxide.

-

Formation of Isocyanate: This decarboxylation leads to the formation of an anthraniloyl isocyanate intermediate.

The subsequent fate of the isocyanate depends on the reaction conditions, such as the presence of other nucleophiles or the temperature.

Postulated Thermal Decomposition Pathway of this compound

While no specific studies on the thermal decomposition of this compound have been found, a plausible pathway can be postulated based on the known reactivity of isatoic anhydride. The fluorine substituent at the 5-position is expected to influence the electron density of the aromatic ring and may affect the stability of the molecule and the reactivity of the intermediates formed.

A logical workflow for the investigation of the thermal decomposition of this compound is outlined below. This workflow represents a standard approach in thermal analysis studies.

Caption: Logical workflow for the investigation of the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standard methodologies for the key techniques used in thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample decomposes and the extent of mass loss.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Accurately weigh a small sample (typically 1-5 mg) of this compound into a DSC pan (e.g., aluminum).

-

Seal the pan, and place it in the DSC cell. An empty, sealed pan is used as a reference.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting and decomposition events.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile products formed during the thermal decomposition of the sample.

Methodology:

-

Place a small amount of the this compound sample into a pyrolysis tube or onto a pyrolysis probe.

-

Insert the sample into the pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.

-

Rapidly heat the sample to a specific pyrolysis temperature (determined from TGA data) in an inert atmosphere (e.g., helium).

-

The volatile decomposition products are swept by the carrier gas into the GC column.

-

Separate the pyrolysis products based on their boiling points and interactions with the stationary phase of the GC column using a suitable temperature program.

-

The separated components eluting from the GC column are introduced into the mass spectrometer.

-

Obtain mass spectra for each component.

-

Identify the decomposition products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Conclusion and Future Work

While this guide provides a framework for understanding and investigating the thermal decomposition of this compound, it is evident that there is a significant gap in the scientific literature on this specific topic. The lack of experimental data prevents a detailed analysis of its decomposition pathway and products.

Future research should focus on conducting systematic thermal analysis studies on this compound using the techniques outlined above. Such studies would provide valuable quantitative data on its thermal stability and would elucidate the specific decomposition mechanism, including the identification of all resulting products. This knowledge would be of significant interest to researchers in medicinal chemistry and materials science who utilize isatoic anhydride derivatives in their work. The influence of the fluorine substituent on the decomposition process, when compared to the parent isatoic anhydride, would be a particularly valuable area of investigation.

References

Synthesis and characterization of 5-Fluoroisatoic anhydride

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoroisatoic Anhydride

For researchers, scientists, and professionals in drug development, this compound (CAS No. 321-69-7) serves as a critical pharmaceutical intermediate.[1][2] Its utility is demonstrated in the synthesis of a range of bioactive compounds, including insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[1][2] This document provides a comprehensive overview of its synthesis and characterization.

Physicochemical Properties

This compound is an off-white to pale yellow solid with a crystalline powder form.[1][2][3] It is characterized by its solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and general insolubility in water.[1][2][4]

| Property | Value | Reference |

| CAS Number | 321-69-7 | [1][3][5] |

| Molecular Formula | C₈H₄FNO₃ | [1][2][4][5] |

| Molecular Weight | 181.12 g/mol | [2][4][5][6] |

| Melting Point | 259-262°C | [1][4][5] |

| Density | ~1.5 g/cm³ | [1][4][5] |

| Appearance | Off-white to pale yellow powder/solid | [1][2][3] |

| Solubility | Soluble in DMSO, organic solvents; insoluble in water | [1][2][3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways. The most common methods involve the cyclization of 2-amino-5-fluorobenzoic acid using phosgenating agents or the oxidation of 5-fluoroisatin derivatives.

Experimental Protocol: Synthesis from 5-Fluoroindigo

A specific method for the preparation of this compound involves the oxidation of 5-fluoroindigo.[1]

Materials:

-

5-Fluoroindigo (20.62 g, 0.125 mol)

-

Acetic anhydride (90.0 mL)

-

Acetic acid (90 mL)

-

Chromium(VI) oxide (20.36 g, 0.204 mol)

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g), and acetic acid (90 mL).[1]

-

Heat the reaction mixture to 85°C in a water bath.[1]

-

Add chromium(VI) oxide (20.36 g) in small portions to the red solution over a period of 40 minutes.[1]

-

After the addition is complete, continue stirring the mixture for an additional 15 minutes.[1]

-

Cool the reaction mixture to 10°C in an ice bath to induce crystallization.[1]

-

Filter the resulting solid, wash, and dry to obtain this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are typically performed using a combination of spectroscopic techniques.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the hydrogen environment within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.19 | s (br) | - | 1H (NH) |

| 7.36 | dd | 8.4, 2.6 | 1H (Ar-H) |

| 6.87 | dt | 8.4, 2.2 | 1H (Ar-H) |

| 6.74 | dd | 9.3, 2.2 | 1H (Ar-H) |

| Spectrum recorded in DMSO-d₆.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While specific peak values are not detailed in the provided search results, a typical IR spectrum of an isatoic anhydride would show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the two carbonyl (C=O) groups of the anhydride functionality. An FTIR spectrum has been recorded using a KBr-pellet technique.[6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. For this compound (C₈H₄FNO₃), the expected exact mass is approximately 181.0175 g/mol .[5][6]

References

- 1. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 2. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]

- 3. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. lbaochemicals.com [lbaochemicals.com]

- 5. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]

- 6. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate

An In-Depth Technical Guide to the Purity Analysis of 5-Fluoroisatoic Anhydride

This compound (CAS 321-69-7) is a fluorinated aromatic compound featuring a benzoxazine-dione ring system.[1] It serves as a pivotal intermediate in the synthesis of a wide array of bioactive molecules, including insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[2][3] In the landscape of drug development and fine chemical synthesis, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring reaction efficiency, downstream product integrity, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

Impurities, whether they are unreacted starting materials, by-products from synthesis, or degradation products, can have profound and often detrimental effects. They can interfere with catalytic processes, lead to the formation of unwanted side products, complicate purification procedures, and, most critically, introduce potential toxicological risks. This guide provides a comprehensive, multi-faceted approach to the purity analysis of this compound, grounded in established analytical principles and field-proven methodologies. We will explore not just the "how" but the "why" behind each technique, empowering researchers to build a robust and self-validating quality control system.

An Integrated Strategy for Purity Assessment

A single analytical technique is rarely sufficient to provide a complete purity profile. A holistic assessment relies on the strategic integration of orthogonal methods—techniques that measure different chemical and physical properties. This ensures that a wide range of potential impurities, with varying polarities, volatilities, and concentrations, can be detected and quantified. Our approach combines chromatographic separation with spectroscopic characterization.

Caption: Integrated workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis

HPLC with UV detection is the primary method for determining the purity of this compound. Its strength lies in its ability to separate the main component from non-volatile impurities and quantify them with high precision and accuracy.

Expertise & Causality: We choose a reversed-phase (RP) C18 column because its nonpolar stationary phase is ideal for retaining and separating moderately polar aromatic compounds like this compound and its likely impurities.[4] The mobile phase, a gradient of acidified water and acetonitrile, allows for the elution of compounds across a range of polarities. The acid (formic or phosphoric acid) is crucial for protonating any acidic or basic functional groups, ensuring sharp, symmetrical peak shapes. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and provides a good response for the benzoxazine-dione chromophore.[5]

Experimental Protocol: RP-HPLC Purity Assay

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute further if necessary to fall within the linear range of the detector.

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at 254 nm.

Data Presentation: Typical HPLC Purity Results

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |

| 1 | 4.2 | 15,230 | 0.45 | 2-Amino-5-fluorobenzoic acid |

| 2 | 12.8 | 3,385,600 | 99.40 | This compound |

| 3 | 15.1 | 5,110 | 0.15 | Unknown Impurity |

Trustworthiness: The method's validity is ensured through system suitability tests (e.g., tailing factor, theoretical plates) and validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[6]

Spectroscopic Confirmation & Identification

While HPLC provides quantitative data, it does not definitively identify the chemical structures. Spectroscopic methods are essential for confirming the identity of the main peak and elucidating the structure of any significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

Expertise & Causality: ¹H NMR provides information on the number and environment of protons. For this compound, we expect to see distinct signals in the aromatic region, with splitting patterns dictated by H-H and H-F coupling. ¹³C NMR confirms the carbon skeleton. The presence of extraneous peaks in either spectrum indicates impurities. By integrating the impurity peaks against a known peak of the main compound (or an internal standard), a quantitative estimation can be made.[7] Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to the compound's good solubility.[1][2]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Analysis: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.

-

Interpretation:

-

¹H NMR (DMSO-d6): Expect signals around δ 11.19 (s, 1H, NH), δ 7.36 (dd, 1H), δ 6.87 (dt, 1H), and δ 6.74 (dd, 1H) for the aromatic protons.[2]

-

¹³C NMR: Confirm the presence of 8 distinct carbon signals, including those for the carbonyl groups and the fluorine-bearing carbon.

-

Impurity Identification: Compare any extra signals to the known spectra of potential impurities like 2-Amino-5-fluorobenzoic acid or 5-Fluoroisatin.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and cost-effective technique for confirming the identity of a material by verifying its functional groups.

Expertise & Causality: The FTIR spectrum provides a molecular "fingerprint." For this compound, the key diagnostic peaks are the characteristic symmetric and asymmetric stretching vibrations of the cyclic anhydride C=O groups and the C-F bond stretch.[9] A comparison of the sample's spectrum to a reference standard confirms its identity. Any significant deviation or the appearance of new peaks (e.g., a broad O-H stretch around 3300-3500 cm⁻¹) could indicate the presence of the hydrolysis product.

Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet.

-

Instrumentation: FTIR Spectrometer.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: Look for characteristic absorption bands:

-

~3200 cm⁻¹: N-H stretch

-

~1770 cm⁻¹ & ~1720 cm⁻¹: Anhydride C=O stretches

-

~1250 cm⁻¹: C-F stretch

-

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile synthetic precursors.

Expertise & Causality: The principle involves separating volatile components in the gas phase using a capillary column, followed by detection with a mass spectrometer, which fragments the molecules and provides a mass spectrum that acts as a chemical fingerprint.[10] This allows for the identification of unknown impurities by comparing their mass spectra to extensive libraries like the NIST database.[11] For a compound like this compound, a direct injection may be possible, but derivatization (e.g., silylation) might be required to increase volatility and thermal stability if degradation is observed in the injector.[12]

Caption: Decision logic for the identification of unknown impurities.